molecular formula C12H15NO2 B7475322 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone

1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone

Cat. No. B7475322
M. Wt: 205.25 g/mol
InChI Key: YVVABLXWJDLULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone, also known as AZME, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone is not fully understood, but it is believed to act by inhibiting specific enzymes involved in cellular processes. Specifically, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. Specifically, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone.

Advantages and Limitations for Lab Experiments

1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has several advantages for use in lab experiments, including its synthetic accessibility, high purity, and potential applications in various fields. However, there are also limitations to its use, including its limited solubility in water and potential toxicity at high concentrations. Additionally, further studies are needed to fully understand the safety and efficacy of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone in vivo.

Future Directions

There are several future directions for research on 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone, including its potential applications in drug discovery and material science. In drug discovery, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone could be further optimized to increase its potency and selectivity for specific enzymes involved in disease processes. In material science, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone could be used as a precursor for the synthesis of functionalized polymers and nanoparticles with specific properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone in vivo and its potential applications in various fields.
Conclusion:
In conclusion, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been optimized to increase yield and purity, making it a viable option for research purposes. 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been studied for its potential applications in medicinal chemistry, material science, and chemical biology, and has been shown to exhibit anti-inflammatory and anti-cancer properties. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone and its potential applications in various fields.

Synthesis Methods

1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone can be synthesized using a multi-step process that involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol, which is then reacted with azetidine-1-carboxylic acid to form the final product. The synthesis of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been optimized to increase yield and purity, making it a viable option for research purposes.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. In material science, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been used as a precursor for the synthesis of functionalized polymers and nanoparticles. In chemical biology, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been used as a tool to study the role of specific enzymes in cellular processes.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10-4-2-5-11(8-10)15-9-12(14)13-6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVABLXWJDLULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone

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